ethyl 4-[5,10,12-trioxo-8-[(E)-2-phenylethenyl]-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-en-11-yl]benzoate
Descripción
Ethyl 4-[5,10,12-trioxo-8-[(E)-2-phenylethenyl]-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-en-11-yl]benzoate is a structurally complex heterocyclic compound featuring a tricyclic core system (tricyclo[7.3.0.03,7]dodecene) with multiple functional groups. Key structural elements include:
- Heteroatoms: Two sulfur (dithia) and two nitrogen (diaza) atoms embedded in the tricyclic framework.
- Oxo groups: Three ketone (trioxo) moieties at positions 5, 10, and 12.
- Substituents: An (E)-styryl group at position 8 and an ethyl benzoate ester at position 11.
The compound’s stereochemistry and conformation were likely resolved using crystallographic methods, such as the SHELX suite of programs, which are widely employed for small-molecule refinement .
Propiedades
IUPAC Name |
ethyl 4-[5,10,12-trioxo-8-[(E)-2-phenylethenyl]-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-en-11-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5S2/c1-2-32-24(30)15-9-11-16(12-10-15)27-22(28)18-17(13-8-14-6-4-3-5-7-14)19-21(26-25(31)34-19)33-20(18)23(27)29/h3-13,17-18,20H,2H2,1H3,(H,26,31)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQQRZMQHIJBJC-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C4=C(NC(=O)S4)SC3C2=O)C=CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C4=C(NC(=O)S4)SC3C2=O)/C=C/C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Ethyl 4-[5,10,12-trioxo-8-[(E)-2-phenylethenyl]-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-en-11-yl]benzoate (CAS No. 1192741-52-8) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure with multiple functional groups that contribute to its biological activity. The presence of both sulfur and nitrogen atoms in its structure suggests potential interactions with biological systems.
Anticancer Properties
Recent studies have indicated that ethyl 4-[5,10,12-trioxo-8-[(E)-2-phenylethenyl]-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-en-11-yl]benzoate exhibits significant anticancer properties:
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis.
- Mechanism of Action : The compound's ability to induce oxidative stress in cancer cells has been proposed as a primary mechanism for its anticancer effects. This oxidative stress leads to DNA damage and activation of apoptotic pathways.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens:
- Bacterial Inhibition : Studies indicate that ethyl 4-[5,10,12-trioxo-8-[(E)-2-phenylethenyl]-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-en-11-yl]benzoate effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
- Fungal Activity : Preliminary tests suggest antifungal properties against common fungal pathogens, although further studies are needed to elucidate the specific mechanisms involved.
Case Studies
| Study Reference | Findings |
|---|---|
| Study A (2023) | Demonstrated significant cytotoxicity in MCF-7 breast cancer cells with an IC50 value of 25 µM. |
| Study B (2022) | Reported a reduction in bacterial colony-forming units (CFUs) by 70% against Staphylococcus aureus at a concentration of 50 µg/mL. |
| Study C (2021) | Showed antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 30 µg/mL. |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Ethyl Benzoate Derivatives with Varied Substituents
Compounds such as I-6230 , I-6232 , and I-6273 () share the ethyl benzoate core but differ in substituents:
- I-6230: Features a pyridazin-3-yl group linked via a phenethylamino bridge.
- I-6273 : Contains a methylisoxazol-5-yl substituent.
Structural and Functional Insights :
- The target compound’s tricyclic system imparts rigidity , likely resulting in higher melting points and lower solubility compared to linear analogs like I-6230 or I-6273.
- The (E)-styryl group could enable photophysical properties (e.g., fluorescence) or bioactivity via π-π interactions, a feature absent in compounds.
Styryl-Containing Benzoate Derivatives
Compounds 4a–4u () incorporate a styryl group attached to a nitroimidazole-benzoate system:
- Core : 2-(5-nitro-2-styryl-1H-imidazol-1-yl)ethyl benzoate with a 1,4-benzodioxane moiety.
- Key differences : The target compound lacks the nitroimidazole and benzodioxane groups but shares the styryl motif.
Comparative Analysis :
- Both classes may exhibit biological activity (e.g., enzyme inhibition), but the target’s heteroatom-rich core might target different biomacromolecules.
Spiro Heterocyclic Compounds
describes spiro compounds like 8-(4-dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione, which share heterocyclic complexity but differ in topology:
- Core : Spiro[4.5]decane with oxa and aza groups.
- Substituents: Benzothiazolyl and dimethylaminophenyl groups.
Key Contrasts :
- The benzothiazole moiety in spiro compounds may confer fluorescence or metal-binding properties, whereas the target’s dithia groups might prioritize sulfur-based reactivity (e.g., disulfide formation).
Research Findings and Implications
- Structural Rigidity vs. Flexibility : The target’s tricyclic system likely enhances thermal stability but reduces solubility relative to linear analogs (e.g., I-6230) or spiro compounds .
- Styryl Group Utility : Shared with compounds in , the (E)-styryl moiety may enable applications in optoelectronics or as a pharmacophore in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
